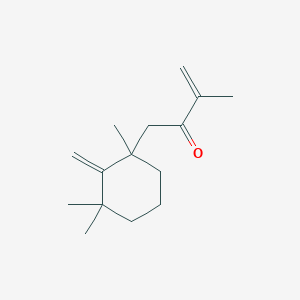
3-Buten-2-one, 3-methyl-1-(1,3,3-trimethyl-2-methylenecyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-one, 3-methyl-1-(1,3,3-trimethyl-2-methylenecyclohexyl)- is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-methyl-1-(1,3,3-trimethyl-2-methylenecyclohexyl)- involves multiple steps. One common method includes the conjugate addition of methanol to 3-Buten-2-one, which can be catalyzed by solid base catalysts . Another method involves the coupling reaction with alkyltins and alkynes in the presence of a nickel complex to form stereo-defined conjugated enynes .
Industrial Production Methods
Industrial production of this compound often involves the use of supercritical CO2 in coordination with alkali-loaded catalysts. This method enhances the reactivity of the reaction system by generating olefin carbon negative ions and activating formaldehyde to carbon positive ions .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 3-methyl-1-(1,3,3-trimethyl-2-methylenecyclohexyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include methanol, alkyltins, alkynes, and nickel complexes. The conditions often involve the use of solid base catalysts or supercritical CO2 .
Major Products
The major products formed from these reactions include 4-methoxy-butan-2-one and stereo-defined conjugated enynes .
Scientific Research Applications
3-Buten-2-one, 3-methyl-1-(1,3,3-trimethyl-2-methylenecyclohexyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 3-methyl-1-(1,3,3-trimethyl-2-methylenecyclohexyl)- involves its interaction with molecular targets and pathways. The compound can generate olefin carbon negative ions and activate formaldehyde to carbon positive ions, which then combine to react and form various products .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one:
2-Methyl-1-buten-3-one: Another similar compound with comparable reactivity but different structural features.
Properties
CAS No. |
188584-38-5 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
3-methyl-1-(1,3,3-trimethyl-2-methylidenecyclohexyl)but-3-en-2-one |
InChI |
InChI=1S/C15H24O/c1-11(2)13(16)10-15(6)9-7-8-14(4,5)12(15)3/h1,3,7-10H2,2,4-6H3 |
InChI Key |
JNGMIFHGSNXISS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CC1(CCCC(C1=C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)

![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)

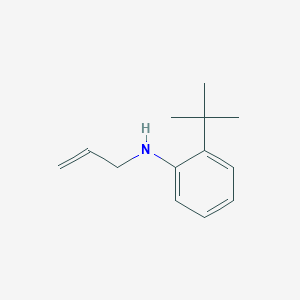
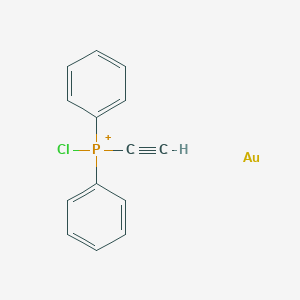

![4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol](/img/structure/B12562942.png)
![Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane](/img/structure/B12562943.png)
![3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol](/img/structure/B12562945.png)
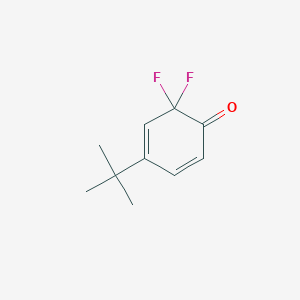
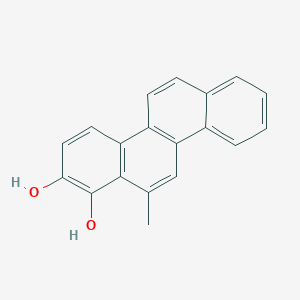
![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)
